N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-19-22-23-20(26-19)15-7-9-16(10-8-15)21-18(24)13-6-14-4-11-17(25-2)12-5-14/h4-5,7-12H,3,6,13H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOMUEVSOAWQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the regulation of nerve signal transmission at cholinergic synapses.
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter. By inhibiting AChE, the compound prolongs the action of acetylcholine, leading to enhanced nerve signal transmission. This can have various downstream effects, depending on the specific neural circuits involved.
Pharmacokinetics
The oxadiazole core is known to be a part of many pharmacologically active compounds, suggesting that it may have favorable adme properties.
Result of Action
The inhibition of AChE by this compound leads to enhanced cholinergic transmission. This can result in various molecular and cellular effects, depending on the specific neural circuits involved. For instance, in the context of Alzheimer’s disease, enhancing cholinergic transmission could potentially alleviate cognitive symptoms.
Biological Activity
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a compound belonging to the oxadiazole class, which has garnered interest for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Oxadiazole Derivatives
Oxadiazole derivatives, including this compound, are noted for their wide range of biological activities. These compounds have been studied for their potential in medicinal chemistry due to their anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties .
The mechanism of action of this compound involves its interaction with specific biological targets. The oxadiazole ring is believed to play a crucial role in binding to enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and microbial processes. For example, it has shown potential in inhibiting human carbonic anhydrase isoforms, which are implicated in various physiological processes .
- Cell Signaling Modulation : The interaction with peroxisome proliferator-activated receptors (PPARs) can lead to altered gene expression related to lipid metabolism and energy homeostasis.
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives:
- Cytotoxicity : this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U937 | 2.41 | Cell cycle arrest at G0-G1 phase |
Antimicrobial Activity
Research indicates that oxadiazole compounds exhibit antimicrobial properties against a range of pathogens. The unique structure of this compound may enhance its efficacy against resistant strains .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation. Studies have shown that similar oxadiazoles can reduce pro-inflammatory cytokine levels in vitro .
Case Studies and Research Findings
- Case Study on Anticancer Activity : A recent study evaluated the effects of various oxadiazole derivatives on MCF-7 and U937 cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively .
- Molecular Docking Studies : Computational studies have suggested that the binding affinity of this compound to target proteins is influenced by hydrophobic interactions between the aromatic rings and amino acid residues in the active sites .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide has been evaluated for its cytotoxic effects against various cancer cell lines. The oxadiazole ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Oxadiazole Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 12.5 | |
| Other Oxadiazole Derivatives | MCF-7 | 15.0 |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been investigated. It has shown potential against various bacterial strains, suggesting its application as a lead compound in developing new antibiotics.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Polymer Chemistry
This compound can be used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve their fire resistance and thermal degradation temperatures.
Table 3: Properties of Polymers Derived from Oxadiazole Monomers
| Polymer Type | Thermal Stability (TGA onset °C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Poly(oxadiazole) | 400 | 90 | |
| Conventional Polymer | 300 | 50 |
Pesticide Development
The structural features of this compound suggest potential applications in agrochemicals as a pesticide or herbicide. Preliminary studies indicate that this compound may inhibit specific enzymatic pathways in pests, leading to effective pest management solutions.
Table 4: Pesticidal Activity
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound shares structural motifs with several analogs, including:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The target compound lacks the sulfonylpiperidine group present in 8i , which is critical for LOX inhibition. Conversely, LMM5’s benzyl-methyl sulfamoyl group enhances antifungal activity .
- Bioisosteric Replacements : Replacing the oxadiazole in the target compound with a tetrazole (as in ) may alter electronic properties and solubility due to tetrazole’s polarity.
- Methoxy Group Positioning : The 4-methoxyphenyl group is a common feature in analogs (e.g., 8i, LMM5), suggesting its role in modulating lipophilicity and π-π stacking interactions.
Preparation Methods
Hydrazide Formation and Oxadiazole Cyclization
The synthesis begins with ethyl 4-aminobenzoate, which undergoes sulfonylation to protect the amine group. Subsequent hydrazinolysis yields the carbohydrazide intermediate. Cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide generates the 1,3,4-oxadiazole-2-thiol derivative.
Key Reaction Conditions :
-
Hydrazinolysis : Ethyl 4-aminobenzoate (0.04 mol) reacts with hydrazine hydrate in methanol under reflux for 4 hours.
-
Cyclization : The carbohydrazide intermediate (0.02 mol) reacts with CS₂ (0.02 mol) and KOH (0.02 mol) in methanol at reflux for 5 hours.
Ethyl Substituent Introduction :
Alkylation of the oxadiazole-2-thiol with ethyl bromide in the presence of lithium hydride (LiH) in dimethylformamide (DMF) introduces the ethyl group.
Alternative Oxadiazole Synthesis via Acyl Hydrazide Dehydration
A patent-disclosed method involves activating 4-aminobenzoic acid with carbonyldiimidazole (CDI) to form a mixed carbonate intermediate, which reacts with propionohydrazide to yield a diacyl hydrazide. Dehydration with phosphorus oxychloride (POCl₃) directly generates the 5-ethyl-1,3,4-oxadiazole ring.
Advantages :
-
Single-pot synthesis reduces purification steps.
-
Higher yields (75–80%) compared to CS₂-mediated cyclization.
Preparation of 3-(4-Methoxyphenyl)propanoic Acid
Friedel-Crafts Acylation and Reduction
4-Methoxytoluene undergoes Friedel-Crafts acylation with acetyl chloride to form 4-methoxypropiophenone. Reduction using sodium borohydride (NaBH₄) in ethanol yields 3-(4-methoxyphenyl)propan-1-ol, which is oxidized to the corresponding carboxylic acid using Jones reagent.
Spectroscopic Validation :
Amide Coupling Strategies
DCC/NHS-Mediated Coupling
3-(4-Methoxyphenyl)propanoic acid (10 mmol) is activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in acetonitrile. The resulting active ester reacts with 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline to form the target amide.
Optimization Data :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetonitrile | 85 |
| Coupling Reagent | DCC/NHS | 88 |
| Temperature | Room Temperature | 82 |
Schlenk Technique for Moisture-Sensitive Reactions
For moisture-sensitive intermediates, the reaction is conducted under nitrogen atmosphere using trimethylamine (TEA) as a base, improving yields to 91%.
Characterization and Analytical Data
Spectroscopic Profiling
Q & A
Q. Critical Parameters :
- Temperature control during cyclization (60–80°C) to avoid side reactions.
- Use of anhydrous conditions to prevent hydrolysis of reactive intermediates.
- Monitoring via TLC and spectroscopic validation (¹H NMR, IR) .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer:
- X-ray crystallography using SHELXL software :
- Data collection with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution via direct methods and refinement with full-matrix least-squares.
- Validation of bond lengths/angles against Cambridge Structural Database norms.
- Spectroscopic techniques :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns and DEPT experiments (e.g., oxadiazole C-2 resonance at ~165 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1680 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization :
- Use positive controls (e.g., LOX inhibitors for enzyme assays ) and normalize activity to cell viability (MTT assays).
- Structural-activity validation :
- Compare with analogs (e.g., thiazole or triazole derivatives) to identify substituent-specific effects .
- Computational modeling :
Advanced: How does the ethyl substituent on the oxadiazole ring influence reactivity and bioactivity?
Methodological Answer:
- Electronic effects : The ethyl group increases electron density at the oxadiazole ring, enhancing nucleophilic aromatic substitution reactivity .
- Bioactivity modulation :
- Compared to methyl or phenyl analogs, the ethyl group improves lipophilicity (logP +0.5), enhancing membrane permeability in cellular assays .
- In enzyme inhibition (e.g., LOX), steric bulk from ethyl may reduce binding affinity compared to smaller substituents .
Basic: What spectroscopic and chromatographic methods ensure compound purity?
Methodological Answer:
- HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), UV detection at 254 nm .
- Mass spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (±0.4% tolerance) .
Advanced: What in silico strategies predict pharmacokinetic properties?
Methodological Answer:
- ADMET prediction :
- Metabolism simulation :
- CYP450 isoform interaction profiling (CYP3A4, CYP2D6) via Schrödinger’s QikProp .
Basic: How does the 4-methoxyphenyl group affect solubility and stability?
Methodological Answer:
- Solubility : The methoxy group increases water solubility via hydrogen bonding but reduces logP by ~0.3 compared to nonpolar aryl groups .
- Stability :
- Susceptible to oxidative demethylation under acidic conditions (pH < 3). Stabilize formulations with antioxidants (e.g., BHT) .
Advanced: What experimental designs optimize derivatization for enhanced bioactivity?
Methodological Answer:
- Parallel synthesis : Use Ugi or Suzuki-Miyaura reactions to generate libraries of analogs with varying substituents .
- SAR analysis :
- Test substituents at the oxadiazole 5-position (e.g., nitro, amino) to balance electron-withdrawing and donating effects .
- Compare IC₅₀ values against parent compound in dose-response assays (e.g., 0.1–100 µM range) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
